1-Butanesulfinothioic acid, S-butyl ester
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Overview
Description
S-Butyl Butane-1-sulfinothioate: is an organic compound with the molecular formula C8H18OS2
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of butane-1-sulfonyl chloride with S-butyl thiol in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve higher yields and purity. This may include controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: S-Butyl Butane-1-sulfinothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substitution Products: Various derivatives formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: S-Butyl Butane-1-sulfinothioate is used as an intermediate in the synthesis of other sulfur-containing compounds. Biology: Medicine: The compound may be explored for its therapeutic properties, particularly in the development of new drugs. Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which S-Butyl Butane-1-sulfinothioate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Butane-1-sulfonic acid
S-Butyl thiol
Butane-1-sulfonyl chloride
Uniqueness: S-Butyl Butane-1-sulfinothioate is unique due to its specific structural features and the presence of both sulfur and oxygen atoms, which confer distinct chemical properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of S-Butyl Butane-1-sulfinothioate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
7559-55-9 |
---|---|
Molecular Formula |
C8H18OS2 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
1-butylsulfinylsulfanylbutane |
InChI |
InChI=1S/C8H18OS2/c1-3-5-7-10-11(9)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XSHPYKKTJQSNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSS(=O)CCCC |
Origin of Product |
United States |
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